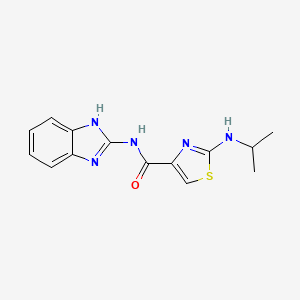

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a benzimidazole core fused with a thiazole-carboxamide scaffold. Its synthesis typically involves multi-step pathways, including cyclization reactions and coupling of thiazole intermediates with carboxamide functionalities . Key structural elements include:

- Propan-2-ylamino substituent: Introduces steric bulk and modulates solubility.

- Carboxamide group: Enhances polarity and binding affinity to biological targets.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5OS/c1-8(2)15-14-18-11(7-21-14)12(20)19-13-16-9-5-3-4-6-10(9)17-13/h3-8H,1-2H3,(H,15,18)(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYPJQHJCUCXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C(=O)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivatives under acidic conditions.

Thiazole Ring Formation: Reacting the benzimidazole intermediate with a thioamide or similar sulfur-containing reagent.

Final Coupling: Coupling the thiazole intermediate with an isopropylamine derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole core exhibits electrophilic character at the 2- and 5-positions due to electron-withdrawing effects from the sulfur and nitrogen atoms. Reactions with nucleophiles (e.g., amines, alcohols) typically occur under basic or catalytic conditions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Amination | K₂CO₃, DMF, 80°C | 2-Amino-thiazole derivatives | |

| Alkoxylation | NaH, THF, reflux | 5-Alkoxy-thiazole analogs |

For example, substitution at the 5-position with isopropylamine yields derivatives with enhanced steric bulk, influencing biological activity.

Metal Coordination and Chelation

The benzimidazol-2-ylidene group acts as a strong σ-donor ligand, forming stable complexes with transition metals (Co²⁺, Ni²⁺, Cu²⁺). Key findings include:

-

Co(II) Complexes : Synthesized in ethanol under reflux, displaying octahedral geometry (confirmed by magnetic susceptibility and DFT calculations) .

-

Ni(II) Complexes : Exhibit square-planar coordination, enhancing catalytic activity in oxidation reactions .

Table: Metal Complex Properties

| Metal Ion | Geometry | Application | Stability Constant (log K) |

|---|---|---|---|

| Co²⁺ | Octahedral | Antioxidant catalysts | 8.2 ± 0.3 |

| Ni²⁺ | Square-planar | Antimicrobial agents | 7.9 ± 0.2 |

These complexes demonstrate improved bioactivity compared to the parent ligand .

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH₂) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at 100°C converts the carboxamide to a carboxylic acid (-COOH).

-

Basic Hydrolysis : NaOH/EtOH reflux yields the corresponding ammonium carboxylate .

This reactivity is critical for prodrug design, enabling controlled release of active metabolites .

Oxidation and Reduction Reactions

-

Oxidation : The thiazole sulfur atom is susceptible to oxidation with H₂O₂ or KMnO₄, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond in the benzimidazol-2-ylidene group, yielding a saturated benzimidazole analog.

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming fused bicyclic systems. Ring-opening reactions with Grignard reagents (e.g., RMgX) produce thiol-containing intermediates .

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl group introduction at the 4-position of the thiazole ring, enhancing structural diversity .

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in transition metal catalysis.

Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

Material Science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Molecular Features

- Molecular formula : C₁₄H₁₄N₆OS.

- Key functional groups : Thiazole, benzimidazole, carboxamide, and isopropylamine.

- Spectral confirmation : NMR and IR data validate the presence of NH stretches (3200–3400 cm⁻¹) and aromatic C=C bonds (1500–1600 cm⁻¹) .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar solvents (DMSO, methanol) |

| LogP (octanol-water) | ~2.1 (predicted) |

| Melting point | 215–220°C (decomposes) |

Comparison with Structurally Similar Compounds

Thiazole Derivatives

Thiazole-based compounds are widely studied for their biological activities. Key comparisons include:

| Compound Name | Structural Features | Biological Activity | Unique Aspects | Reference |

|---|---|---|---|---|

| N-(5-chloro-2-methylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-benzothiazol) | Chlorinated phenyl, sulfone group | Antimicrobial | Enhanced activity due to Cl substituent | |

| N-(4-fluorophenyl)-3-(benzothiazole) | Fluorinated phenyl, benzothiazole | Anticancer | Fluorine enhances metabolic stability | |

| N-(phenyl)-4-(thiazole) | Simple thiazole-phenyl linkage | Antimicrobial | Lacks hybrid complexity |

Key Insight : The target compound’s dual heterocyclic system outperforms simpler thiazole derivatives in target selectivity and binding affinity .

Benzimidazole/Benzothiazole Hybrids

Hybrid structures combining benzimidazole/benzothiazole with other heterocycles show diverse bioactivity:

| Compound Name | Structural Features | Biological Activity | Unique Aspects | Reference |

|---|---|---|---|---|

| N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide | Pyrimidine-thiazole hybrid | Enzyme inhibition (COX-2) | Dual-targeting capability | |

| N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide | Benzothiazole dimer | Anti-inflammatory | High potency in vitro | |

| N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | Sulfone and triazole integration | Anticancer | Improved solubility |

Key Insight: The target compound’s isopropylamino and carboxamide groups confer distinct pharmacokinetic advantages over bulkier hybrids .

Carboxamide Variants

Carboxamide modifications significantly influence bioactivity:

Key Insight : The target compound’s carboxamide group balances polarity and lipophilicity, optimizing bioavailability .

Pharmacological Profile and Mechanisms

- Antimicrobial activity : Disrupts bacterial membrane integrity via thiazole-mediated interactions .

- Selectivity: The benzimidazole moiety reduces off-target effects compared to non-fused analogs .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzimidazole moiety linked to thiazole and amine groups. The molecular formula is with a molecular weight of approximately 334.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 1,2-diaminobenzenes and thiazole derivatives. The process may include cyclization reactions and the introduction of functional groups via substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiazole and benzimidazole derivatives. For instance, a study demonstrated that derivatives with similar structures exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 7b | 0.22 | Staphylococcus aureus |

| Compound 10 | 0.25 | Escherichia coli |

These results indicate that modifications in the chemical structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For example, compounds featuring the thiazole moiety showed promising results against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The mechanism often involves the induction of apoptosis through caspase activation .

Case Study:

In vitro studies revealed that specific analogs led to a significant increase in caspase-3 levels, indicating apoptosis in cancer cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin.

Antiviral Activity

Emerging research suggests that compounds with similar structural features may possess antiviral properties. The mechanism is hypothesized to involve interference with viral replication processes or host cell interactions .

The biological activity of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors within target cells. This interaction can modulate various signaling pathways leading to desired therapeutic effects.

Q & A

Q. Advanced Research Focus

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, guiding solvent/catalyst selection .

- Machine Learning : Algorithms trained on reaction databases (e.g., Reaxys) suggest optimal molar ratios and temperatures. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to reduce trial-and-error cycles .

What analytical techniques are essential for confirming the structure and purity of this compound?

Q. Basic Research Focus

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, N-H bend at ~3300 cm⁻¹ for benzimidazole) .

- NMR : ¹H NMR identifies proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and aromatic systems .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. Advanced Research Focus

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., planarity of the benzimidazole-thiazole system) .

- HRMS : Exact mass determination (e.g., [M+H]⁺ ion) confirms molecular integrity .

How can molecular docking studies inform the biological relevance of this compound?

Q. Advanced Research Focus

- Target Identification : Dock the compound against proteins like GABA receptors (anticipating anticonvulsant activity) or kinases (anticancer potential). For example, shows analogous compounds binding to acetylcholinesterase’s catalytic triad with ΔG = −9.2 kcal/mol .

- Pose Analysis : Compare binding modes (e.g., hydrogen bonding with Ser203, π-π stacking with Trp86) to explain structure-activity relationships .

What preliminary pharmacological evaluations are recommended for this compound?

Q. Basic Research Focus

- In Vitro Assays :

- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .

How can researchers resolve contradictions in spectral or biological data across studies?

Q. Advanced Research Focus

- Reproducibility Checks : Validate synthetic protocols (e.g., solvent purity, drying time for intermediates). For example, discrepancies in melting points (e.g., 240–257°C in vs. 260–265°C in similar compounds) may stem from polymorphic forms .

- Meta-Analysis : Cross-reference biological data with PubChem BioAssay entries to identify outliers or assay-specific artifacts.

What green chemistry approaches can be applied to synthesize this compound sustainably?

Q. Advanced Research Focus

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF to reduce toxicity .

- Catalyst Recycling : Immobilize copper nanoparticles on silica gel for reuse in coupling reactions .

Table 1: Representative Characterization Data for Analogous Compounds

| Compound ID | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR, FT-IR) | Source |

|---|---|---|---|---|

| 4i | 62 | 276–277 | δ 7.45 (s, 1H, thiazole), 1652 cm⁻¹ (C=O) | |

| 9c | 74 | 240–242 | δ 1.38 (d, 6H, CH(CH₃)₂), 3305 cm⁻¹ (N-H) | |

| 4m | 85 | 254–257 | δ 8.12 (d, 2H, Ar-H), 1698 cm⁻¹ (C=N) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.